molecular formula C12H12N2O2 B1306110 3-Methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid CAS No. 885-46-1

3-Methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid

Cat. No. B1306110
CAS RN: 885-46-1
M. Wt: 216.24 g/mol
InChI Key: LKRSFZWSZCSMOZ-UHFFFAOYSA-N
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Description

The compound "3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various diketones or β-keto esters with hydrazines. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, 1-methyl-pyrazole-3-carboxylic acid was synthesized from 3-methylpyrazole through a two-step reaction involving oxidation and methylation .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies. For example, the crystal structure of a novel pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The crystal packing of another derivative, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, was stabilized by O-H⋯O and O-H⋯S intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including hydrogen bonding interactions, which play a significant role in their structural stability and biological activity. For instance, the reduction of a pyrazole derivative in polarographic studies showed different electrochemical behaviors depending on the protonation state of the molecule . The formation of hydrogen-bonded sheets and chains in isomeric reaction products of pyrazole derivatives further illustrates the importance of hydrogen bonding in dictating the molecular conformation and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their spectroscopic characteristics and nonlinear optical activity, are influenced by their molecular structure. The small energy gap between the frontier molecular orbitals of a pyrazole derivative was responsible for its nonlinear optical activity . Theoretical calculations, such as density functional theory (DFT), are often used to predict and compare these properties with experimental data, providing insights into the electronic transitions within the molecules .

Scientific Research Applications

1. Preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol)s

  • Application Summary: This compound is used in the synthesis of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol)s .
  • Methods of Application: The synthesis is achieved by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using 1,3-disulfonic acid imidazolium tetrachloroaluminate as a new, heterogeneous and reusable catalyst .
  • Results or Outcomes: The method is reported to be green, simple, and efficient .

2. Synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and Evaluation of Their Antioxidant and Anticancer Activities

  • Application Summary: This compound is used in the synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols), which are then evaluated for their antioxidant and anticancer activities .
  • Methods of Application: The synthesis is achieved by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
  • Results or Outcomes: All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard. Several derivatives proved to be cytotoxic in the RKO cell line .

3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one

  • Application Summary: This compound is used in the synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and Evaluation of Their Antioxidant and Anticancer Activities

  • Application Summary: This compound is used in the synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols), which are then evaluated for their antioxidant and anticancer activities .
  • Methods of Application: The synthesis is achieved by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
  • Results or Outcomes: All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard. Several derivatives proved to be cytotoxic in the RKO cell line .

5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one

  • Application Summary: This compound is used in the synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one .
  • Methods of Application: The synthesis is achieved by the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of Indole Derivatives

  • Application Summary: This compound is used in the synthesis of indole derivatives .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) and Evaluation of Their Antioxidant and Anticancer Activities

  • Application Summary: This compound is used in the synthesis of 4,4′- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols), which are then evaluated for their antioxidant and anticancer activities .
  • Methods of Application: The synthesis is achieved by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
  • Results or Outcomes: All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard. Several derivatives proved to be cytotoxic in the RKO cell line .

5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one

  • Application Summary: This compound is used in the synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one .
  • Methods of Application: The synthesis is achieved by the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of Indole Derivatives

  • Application Summary: This compound is used in the synthesis of indole derivatives .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-11(12(15)16)7-9(2)13-14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRSFZWSZCSMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377779
Record name 5-Methyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid

CAS RN

885-46-1
Record name 5-Methyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
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